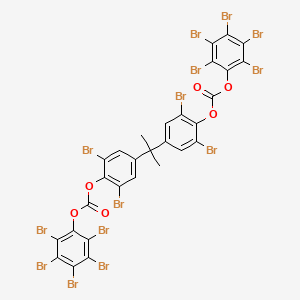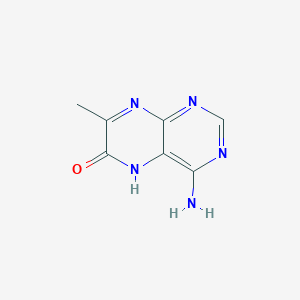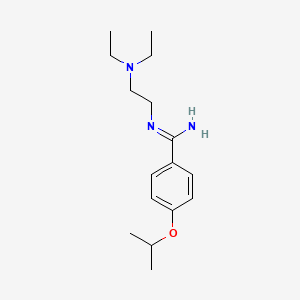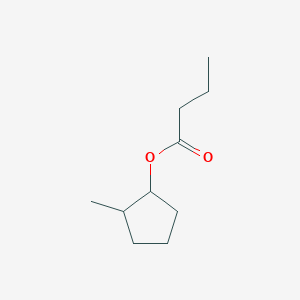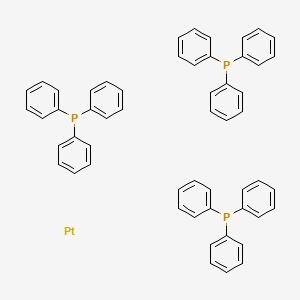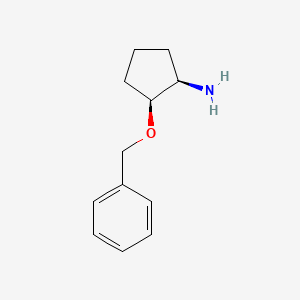![molecular formula C13H20N4O2 B13793175 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea CAS No. 17607-23-7](/img/structure/B13793175.png)
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves several steps. One common method includes the reaction of 3-amino-5-methylphenyl isocyanate with dimethylamine . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Aplicaciones Científicas De Investigación
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea can be compared with other similar compounds such as:
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-dimethylurea]: Another structurally related compound with unique applications and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
17607-23-7 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-[3-(dimethylcarbamoylamino)-2-methylphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C13H20N4O2/c1-9-10(14-12(18)16(2)3)7-6-8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19) |
Clave InChI |
NEVYNAFJLYYHPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)N(C)C)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


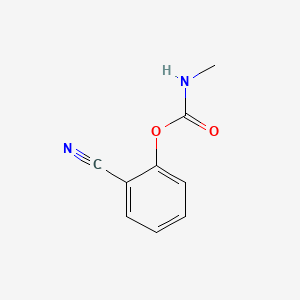
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
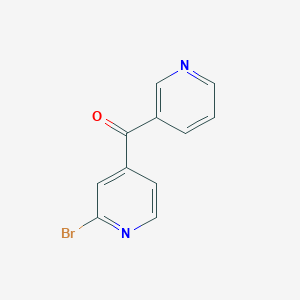
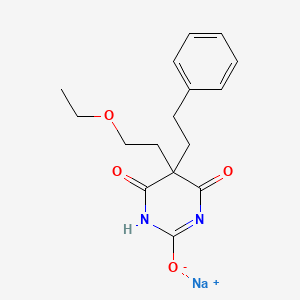
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
